Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate
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Overview
Description
Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate is a synthetic organic compound known for its unique chemical structure and properties. This compound features a pyrrole ring substituted with a trifluoromethoxyphenyl group, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of a pyrrole derivative with a trifluoromethoxybenzene derivative in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-Methyl-5-phenylpyrrole-2-carboxylate: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
Methyl 1-Methyl-5-[4-(methoxy)phenyl]pyrrole-2-carboxylate: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in its chemical behavior.
Uniqueness
The presence of the trifluoromethoxy group in Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate imparts unique properties, such as increased lipophilicity and enhanced stability, making it distinct from similar compounds .
Properties
Molecular Formula |
C14H12F3NO3 |
---|---|
Molecular Weight |
299.24 g/mol |
IUPAC Name |
methyl 1-methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H12F3NO3/c1-18-11(7-8-12(18)13(19)20-2)9-3-5-10(6-4-9)21-14(15,16)17/h3-8H,1-2H3 |
InChI Key |
SLPXPMCEFULUOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C(=O)OC)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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